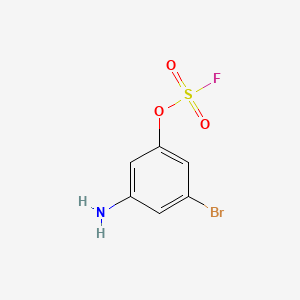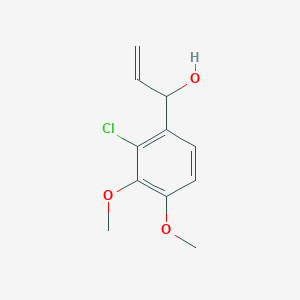![molecular formula C12H13NO2 B13568885 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their rigidity and unique spatial arrangement, which make them valuable in various fields of scientific research and industrial applications. The presence of a pyridine ring further enhances its chemical versatility and potential for interaction with biological targets.
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations. Industrial production methods may involve scaling up these photochemical reactions, although this can be technically challenging due to the need for specialized equipment and conditions .
Analyse Chemischer Reaktionen
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, potentially increasing the compound’s stability.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and specificity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. While all these compounds share a rigid bicyclic structure, this compound is unique due to the presence of the pyridine ring, which enhances its chemical versatility and potential for biological interactions .
Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.1]heptane
- Bicyclo[2.2.2]octane
These compounds differ in their ring sizes and substituents, which can significantly impact their chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-pyridin-4-ylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-5-8-6-12(10,7-8)9-1-3-13-4-2-9/h1-4,8,10H,5-7H2,(H,14,15) |
InChI-Schlüssel |
FIUJBCMAEYEZGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)
![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)



![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)





